molecular formula C21H25N7O4 B2829344 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919019-76-4

8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2829344
M. Wt: 439.476
InChI Key: RTLBLSBMDLEWPD-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Pharmacological Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives

Research has synthesized and evaluated a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione for their potential as ligands for the 5-HT(1A) receptor, which is significant for understanding their anxiolytic and antidepressant activities. Preclinical studies highlighted that certain derivatives exhibit anxiolytic-like activity, while others demonstrated antidepressant-like effects in mice models, comparable to that of Diazepam and Imipramine. This suggests their potential utility in mental health treatment and underscores the importance of further research to fully understand their therapeutic applications and mechanisms of action (Zagórska et al., 2009).

Antidepressant and Anxiolytic Potential

Another study focused on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, identifying compounds with high affinity for serotonin receptors and phosphodiesterase inhibitors. One compound, in particular, showed promising results as a potential antidepressant in preliminary pharmacological in vivo studies. It demonstrated greater potency in antianxiety effects than the reference drug, diazepam. This underscores the compound's significance in developing new antidepressant and anxiolytic treatments (Zagórska et al., 2016).

Structural and Molecular Insights

Research on the structural characteristics of similar compounds provides insights into their potential pharmaceutical applications. For instance, studies have detailed the typical geometry of the purine system in certain derivatives, revealing their potential as a foundation for developing new pharmacological agents. The detailed structural analysis aids in understanding the interaction mechanisms with biological targets, which is crucial for tailoring compounds for specific therapeutic applications (Karczmarzyk et al., 1995).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

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properties

IUPAC Name

6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O4/c1-13-14(2)28-16-17(24(3)21(31)23-18(16)29)22-20(28)27(13)11-8-25-6-9-26(10-7-25)19(30)15-5-4-12-32-15/h4-5,12H,6-11H2,1-3H3,(H,23,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBLSBMDLEWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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